

# Spectroscopic Data of C<sub>14</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>3</sub>: A Technical Guide

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## Compound of Interest

Compound Name: C<sub>14</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>3</sub>

Cat. No.: B15172912

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Disclaimer: No publicly available spectroscopic data for a compound with the exact molecular formula **C<sub>14</sub>H<sub>15</sub>FN<sub>4</sub>O<sub>3</sub>** could be located. The following data is for a hypothetical compound, designated as HC-1, which is structurally plausible and consistent with the given molecular formula. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

## Hypothetical Compound Information

Identifier	Value
Compound Name	HC-1 (Hypothetical Compound 1)
Molecular Formula	C <sub>14</sub> H <sub>15</sub> FN <sub>4</sub> O <sub>3</sub>
Molecular Weight	322.30 g/mol
Degree of Unsaturation	9

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for HC-1.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) Spectral Data of HC-1

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Proposed Assignment
11.80	s	1H	-	-NH (amide)
8.52	s	1H	-	Ar-H
8.15	d	1H	8.5	Ar-H
7.90	s	1H	-	-NH (imidazole)
7.40	t	2H	8.8	Ar-H (ortho to F)
7.25	dd	2H	8.8, 5.5	Ar-H (meta to F)
4.50	t	2H	6.0	-CH <sub>2</sub> -N
3.80	s	3H	-	-OCH <sub>3</sub>
3.65	t	2H	6.0	-N-CH <sub>2</sub> -

Table 2: <sup>13</sup>C NMR (125 MHz, DMSO-d<sub>6</sub>) Spectral Data of HC-1

Chemical Shift ( $\delta$ , ppm)	Proposed Assignment
168.5	C=O (amide)
162.0 (d, J=245 Hz)	C-F
155.0	C=N
148.0	Ar-C
142.5	Ar-C
135.0	Ar-C
130.0 (d, J=8 Hz)	Ar-CH
128.5	Ar-C
125.0	Ar-CH
115.5 (d, J=22 Hz)	Ar-CH
55.8	-OCH <sub>3</sub>
52.0	-CH <sub>2</sub> -
48.5	-CH <sub>2</sub> -

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of HC-1

m/z	Interpretation
322.12	[M] <sup>+</sup> (Molecular Ion)
291.10	[M - OCH <sub>3</sub> ] <sup>+</sup>
263.11	[M - CONHCH <sub>3</sub> ] <sup>+</sup>
123.05	[FC <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> ] <sup>+</sup>
95.05	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of HC-1

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Medium, Sharp	N-H Stretch (secondary amine/amide)
3100	Weak, Broad	N-H Stretch (imidazole)
3050	Weak	C-H Stretch (aromatic)
2950	Weak	C-H Stretch (aliphatic)
1680	Strong, Sharp	C=O Stretch (amide)
1610, 1510, 1450	Medium	C=C Stretch (aromatic)
1220	Strong	C-F Stretch
1100	Medium	C-O Stretch (ether)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of HC-1 (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution would be transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired at room temperature on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

### Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. A dilute solution of HC-1 in a mixture of acetonitrile and

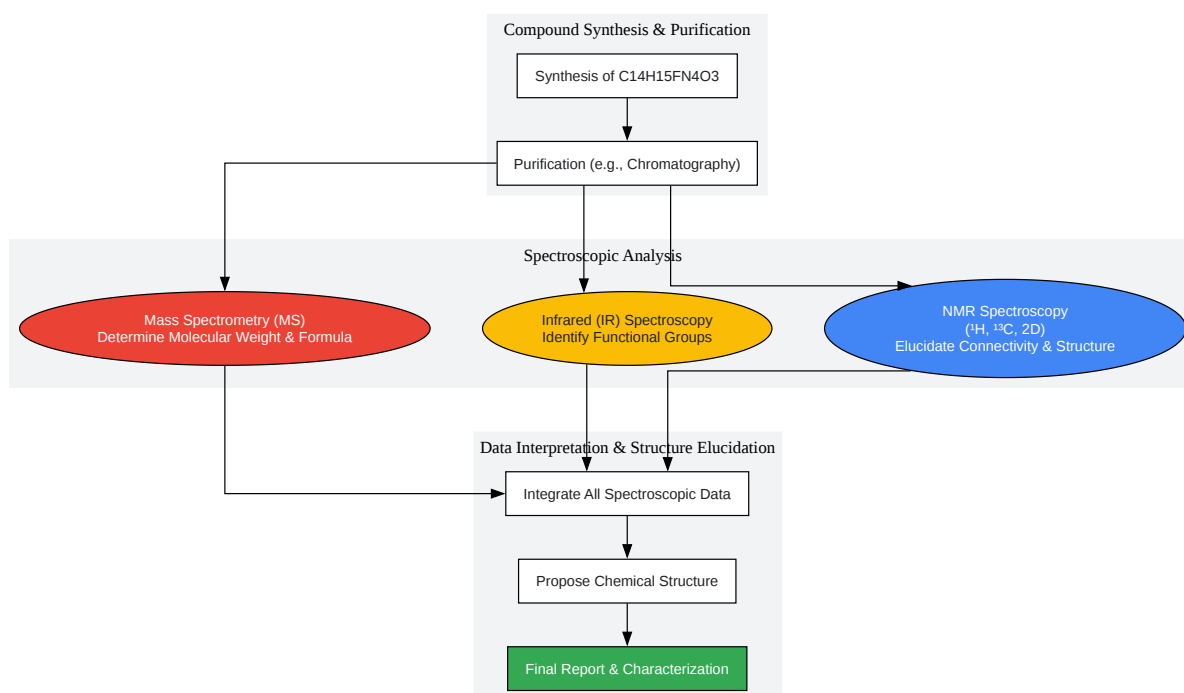
water with 0.1% formic acid would be infused into the ESI source. The data would be acquired in positive ion mode over a mass range of  $m/z$  50-500.

## Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid HC-1 sample would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like HC-1.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

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